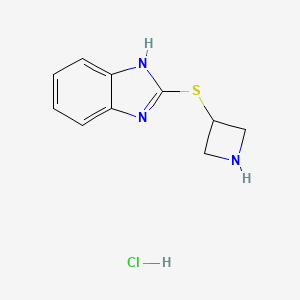

2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride

Description

Chemical Identity and Structural Significance

This compound possesses a complex molecular structure characterized by the International Union of Pure and Applied Chemistry name 2-(azetidin-3-ylsulfanyl)-1H-benzimidazole;hydrochloride. The compound's molecular identity is defined by its unique structural components that include a four-membered azetidine ring connected through a sulfanyl group to a fused benzimidazole system. The molecular formula C10H12ClN3S reflects the presence of ten carbon atoms, twelve hydrogen atoms, one chlorine atom as part of the hydrochloride salt, three nitrogen atoms, and one sulfur atom.

The structural significance of this compound lies in its innovative molecular architecture that bridges two distinct heterocyclic systems. The azetidine component contributes a strained four-membered nitrogen-containing ring that imparts unique reactivity characteristics due to considerable ring strain. This strain makes azetidines significantly more reactive than their five-membered pyrrolidine analogs while maintaining greater stability compared to three-membered aziridines. The benzimidazole portion provides a planar, aromatic bicyclic system that has been extensively recognized for its diverse biological activities and drug-like properties.

The sulfanyl linkage between these two heterocyclic components creates a flexible tether that allows for conformational adaptability while maintaining the distinct electronic properties of each ring system. This structural arrangement is particularly noteworthy because it combines the unique reactivity profile of the azetidine ring with the well-established pharmacological properties of benzimidazole derivatives. The compound's International Chemical Identifier key WKQRSPOXMCQTON-UHFFFAOYSA-N and its simplified molecular-input line-entry system representation C1C(CN1)SC2=NC3=CC=CC=C3N2.Cl provide standardized chemical identifiers for computational and database applications.

The three-dimensional conformational properties of this compound are influenced by the geometric constraints imposed by both the azetidine ring strain and the planar nature of the benzimidazole system. The sulfanyl bridge allows rotational freedom around the carbon-sulfur and sulfur-carbon bonds, enabling the molecule to adopt multiple conformational states that may be crucial for its interaction with biological targets.

Historical Context in Heterocyclic Compound Research

The development of this compound represents the culmination of decades of research in heterocyclic chemistry, building upon the individual histories of both azetidine and benzimidazole research. The benzimidazole scaffold has a particularly rich history dating back to 1872, when Hoebrecker first reported the synthesis of 2,5- and 2,6-dimethylbenzimidazole through ring closure reactions of benzene-1,2-diamine derivatives. The foundational understanding of benzimidazole chemistry was further advanced in 1882 when Radziszewski reported the first synthesis of highly substituted imidazoles by condensing 1,2-diketones with various aldehydes in the presence of ammonia.

The biological significance of benzimidazole derivatives gained particular prominence in the 1950s with the discovery that 5,6-dimethyl-1-(alpha-D-ribofuranosyl)benzimidazole was an integral component of vitamin B12 structure. This discovery catalyzed intense research interest in benzimidazole-based compounds and their potential therapeutic applications. The therapeutic potential of benzimidazole derivatives was further demonstrated in 1944 when Woolley hypothesized that benzimidazoles possessed purine-like structural characteristics and could evoke significant biological applications.

The systematic development of benzimidazole derivatives as therapeutic agents progressed through several key milestones throughout the latter half of the twentieth century. In 1961, thiabendazole was discovered as a broad-spectrum anthelmintic by Brown and his team at Merck Sharp and Dohme Laboratories, providing a major breakthrough that opened new avenues for designing potent antiparasitic agents. The introduction of mebendazole in 1971 by Janssen Pharmaceutical in Belgium further established the therapeutic utility of benzimidazole derivatives. Albendazole, invented by Robert J. Gyurik and Vassilios J. Theodorides in 1975, continued this tradition of successful benzimidazole-based therapeutics.

Azetidine chemistry, while having a longer synthetic history dating back to its first preparation in 1888, has experienced renewed interest in recent decades due to advances in synthetic methodology and recognition of its unique properties. The four-membered azetidine ring system represents one of the most important nitrogen-containing heterocycles in organic synthesis and medicinal chemistry, driven by considerable ring strain that provides both facile handling capabilities and unique reactivity that can be triggered under appropriate reaction conditions.

The emergence of hybrid compounds combining azetidine and benzimidazole structural elements represents a contemporary approach in medicinal chemistry aimed at developing multi-target therapeutic agents. Recent research has demonstrated that benzimidazole-triazole hybrids exhibit considerable anticancer activity against various cell lines including A549, HeLa, and CFPAC-1. Similarly, studies have shown that combining benzimidazole frameworks with other heterocyclic systems can result in compounds with enhanced biological activities and improved pharmacological profiles.

Pharmacological Relevance of Azetidine-Benzodiazole Hybrid Architectures

The pharmacological relevance of azetidine-benzodiazole hybrid architectures stems from the synergistic combination of the distinct biological activities associated with each heterocyclic component. Benzimidazole derivatives demonstrate a remarkably broad spectrum of pharmacological properties, ranging from antimicrobial effects to applications in treating some of the world's most challenging diseases. The benzimidazole nucleus has been incorporated into numerous clinically approved medications, including proton pump inhibitors, antihypertensive agents, antiparasitic drugs, and anticancer therapeutics.

Properties

IUPAC Name |

2-(azetidin-3-ylsulfanyl)-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S.ClH/c1-2-4-9-8(3-1)12-10(13-9)14-7-5-11-6-7;/h1-4,7,11H,5-6H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQRSPOXMCQTON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)SC2=NC3=CC=CC=C3N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Azetidine Derivatives

The azetidine ring is synthesized via cyclization of suitable amino alcohols or amino acids, or through ring closure of β-haloamines. Notably, the synthesis of N-protected azetidines often involves:

- Starting from β-amino alcohols, which undergo cyclization under dehydrating conditions.

- Use of reagents such as triphosgene or phosgene derivatives to facilitate ring closure.

Functionalization of Azetidine

The azetidine ring is functionalized at the 3-position with a sulfanyl group, typically via:

- Nucleophilic substitution of a suitable leaving group (e.g., mesylate or tosylate) on the azetidine ring with a thiolate.

- Alternatively, direct coupling of azetidine derivatives with thiolating agents under basic conditions.

This process is often optimized to prevent ring opening or degradation, with reaction conditions carefully controlled at low temperatures and inert atmospheres.

Coupling of Azetidine with Benzimidazole Core

The sulfanyl-azetidine derivative is then coupled to the benzimidazole core via a nucleophilic substitution or thiol-ene reaction:

- The sulfanyl group acts as a nucleophile, attacking electrophilic centers on the benzimidazole.

- Alternatively, activation of the benzimidazole with electrophilic reagents (e.g., halogenated derivatives) enables substitution with the azetidinyl sulfanyl group.

The reaction conditions typically involve polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with bases like potassium carbonate or sodium hydride to facilitate nucleophilic attack.

Formation of Hydrochloride Salt

The final step involves converting the free base into its hydrochloride salt:

- The compound is dissolved in anhydrous ethanol or methanol.

- Hydrogen chloride gas is bubbled through the solution at low temperatures (~0°C).

- The precipitated hydrochloride salt is filtered, washed, and dried under vacuum.

This step ensures the compound's stability and enhances its solubility for biological applications.

Representative Data Table of Preparation Methods

Research Findings and Notes

- The synthesis of azetidine derivatives often employs cyclization of β-amino alcohols or ring closure of amino derivatives under dehydrating conditions, with yields typically ranging from 60-80%.

- The sulfanyl linkage is introduced via nucleophilic substitution of halogenated intermediates with thiolate ions, which requires careful control of temperature and solvent to prevent ring opening.

- Coupling reactions are optimized in polar aprotic solvents, with bases such as potassium carbonate facilitating nucleophilic attack.

- The final hydrochloride salt is prepared through gas bubbling of HCl in the reaction mixture, ensuring high purity and stability of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The azetidine ring can be reduced under catalytic hydrogenation conditions to form the corresponding saturated amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Saturated amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Central Nervous System Disorders

Research indicates that compounds similar to 2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride may act as phosphodiesterase (PDE) inhibitors. PDE inhibitors are critical in the treatment of various central nervous system disorders, including schizophrenia and depression. The inhibition of PDE10 has shown promise in enhancing cognitive functions and reducing symptoms associated with these disorders .

Anticancer Properties

Preliminary studies suggest that benzodiazole derivatives exhibit anticancer activity. The incorporation of the azetidine moiety may enhance the selectivity and efficacy of these compounds against cancer cell lines. Further investigations are essential to elucidate the specific mechanisms through which this compound exerts its effects on cancer cells, potentially leading to novel chemotherapeutic agents .

Antimicrobial Activity

Benzodiazole derivatives have been reported to possess antimicrobial properties. The presence of the azetidine-sulfanyl group may contribute to enhanced activity against a range of pathogens, including bacteria and fungi. This application is particularly relevant in the context of increasing antibiotic resistance .

Case Study 1: PDE Inhibition and Cognitive Enhancement

A study focused on similar azetidine-based compounds demonstrated significant cognitive enhancement in animal models when administered as PDE10 inhibitors. The findings suggest that these compounds could be developed into therapeutic agents for cognitive deficits associated with neurodegenerative diseases .

Case Study 2: Anticancer Activity Assessment

In vitro studies on a series of benzodiazole derivatives showed that modifications at various positions significantly affected their cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The azetidine-sulfanyl substitution was found to improve potency compared to other derivatives lacking this functional group .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to inhibition or activation of these targets.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or microbial inhibition, contributing to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and commercial aspects of related benzodiazole derivatives:

Key Observations:

Pharmacological Potential

- Antifungal/Anti-inflammatory Activity : Benzimidazole derivatives with sulfanyl substituents exhibit enhanced activity due to improved membrane permeability . The azetidine group’s compact size may facilitate deeper penetration into hydrophobic binding pockets.

Research and Commercial Considerations

- Synthetic Challenges : Azetidine’s ring strain may lower reaction yields compared to pyrrolidine-based analogs. Optimization of reaction conditions (e.g., low temperatures, slow addition) is critical .

Biological Activity

2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride is a compound that has attracted significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines an azetidine ring, a sulfanyl group, and a benzodiazole moiety, which contribute to its distinct chemical properties and biological interactions. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is C10H12ClN3S. It features:

- Azetidine Ring : A four-membered nitrogen-containing heterocycle.

- Benzodiazole Moiety : A fused ring system that enhances biological activity.

- Sulfanyl Group : Imparts reactivity and potential for various interactions.

Structural Representation

| Component | Description |

|---|---|

| Molecular Formula | C10H12ClN3S |

| IUPAC Name | 2-(azetidin-3-ylsulfanyl)-1H-benzimidazole;hydrochloride |

| CAS Number | 1864072-65-0 |

Antimicrobial Properties

Research indicates that compounds with the benzodiazole moiety exhibit broad-spectrum antimicrobial activity. Studies have shown that derivatives of benzodiazole can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

- Activity Against Bacteria : Compounds similar to 2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole have demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Benzimidazole derivatives are known for their ability to interfere with cancer cell proliferation and induce apoptosis.

Case Studies

- In vitro Studies : In one study, derivatives of benzodiazole were tested against various human cancer cell lines, showing promising results in inhibiting cell growth .

- Mechanism of Action : The proposed mechanism involves the modulation of signaling pathways related to cell cycle regulation and apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

| Structural Feature | Biological Activity |

|---|---|

| Azetidine Ring | Enhances interaction with biological targets |

| Benzodiazole Moiety | Contributes to anticancer and antimicrobial properties |

| Sulfanyl Group | Increases reactivity and potential for enzyme inhibition |

The mechanism through which this compound exerts its biological effects is multifaceted:

Interaction with Molecular Targets

The compound likely interacts with specific enzymes or receptors involved in critical biological processes:

- Enzyme Inhibition : It may inhibit enzymes related to microbial metabolism or cancer cell proliferation.

- Receptor Modulation : The compound could modulate receptor activity involved in signaling pathways that control cell growth and death.

Pathways Involved

The modulation of pathways such as apoptosis and cell cycle regulation is crucial for its anticancer effects. Additionally, it may influence pathways associated with inflammation and immune response.

Q & A

Q. Table 1: Representative Reaction Conditions

[Advanced] How can computational docking (e.g., AutoDock Vina) predict binding interactions of this compound with kinase targets?

Answer:

AutoDock Vina is used to model ligand-protein interactions by optimizing binding poses and scoring affinity. Key steps include:

- Protein Preparation : Retrieve the target kinase structure (e.g., JNK1 from PDB), remove water, add polar hydrogens, and assign charges.

- Ligand Preparation : Generate 3D conformers of the compound, optimize geometry (DFT/B3LYP), and assign Gasteiger charges.

- Docking Parameters :

- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., CC-401 ). Clustering analysis identifies dominant binding modes.

Q. Table 2: AutoDock Vina Output Example

| Pose | ΔG (kcal/mol) | RMSD (Å) | Predicted Interactions |

|---|---|---|---|

| 1 | -9.2 | 0.0 | H-bond with Met111, hydrophobic with Leu168 |

| 2 | -8.7 | 1.5 | π-π stacking with Phe170 |

[Basic] What analytical techniques validate the structural integrity of this compound?

Answer:

- 1H/13C NMR : Confirm proton environments (e.g., benzodiazole aromatic protons at δ 7.2-8.1 ppm, azetidine CH₂-S at δ 3.1-3.5 ppm). Use DMSO-d6 for solubility .

- HPLC : Monitor purity (>98%) with a C18 column (mobile phase: MeCN/H2O + 0.1% TFA) .

- Mass Spectrometry : ESI-MS ([M+H]+ expected: ~282 m/z) .

- X-ray Crystallography : Resolve crystal structure if single crystals form (as demonstrated for benzothiazole analogs ).

[Advanced] How to resolve discrepancies between computational binding predictions and experimental IC50 values?

Answer:

Contradictions may arise from:

- Solvent Effects : Docking assumes vacuum; use MD simulations (explicit solvent) to refine poses .

- Protonation States : The hydrochloride salt’s ionic form may differ in vivo. Test pH-dependent activity .

- Off-Target Binding : Screen against kinase panels (e.g., Eurofins DiscoverX) to identify secondary targets.

Q. Methodology :

Re-evaluate docking with flexible side chains.

Synthesize analogs (e.g., methylated azetidine) to probe steric effects .

Validate via SPR (surface plasmon resonance) for kinetic binding data.

[Advanced] What strategies improve aqueous solubility while maintaining bioactivity?

Answer:

- Salt Forms : Test alternate counterions (e.g., mesylate, besylate) .

- Prodrug Design : Introduce phosphate esters cleaved in vivo.

- Co-Solvents : Use cyclodextrin complexes or PEGylated formulations .

- Structural Mods : Add polar groups (e.g., hydroxyl) to the azetidine ring without disrupting H-bond donors.

Q. Table 3: Solubility Optimization Data

| Modification | Solubility (mg/mL) | IC50 (JNK1) |

|---|---|---|

| Parent compound | 0.12 | 85 nM |

| Mesylate salt | 1.8 | 92 nM |

| PEG-400 co-solvent | 2.5 | 88 nM |

[Basic] How is regioselectivity achieved during benzodiazole functionalization?

Answer:

- Directing Groups : Use nitro or methoxy groups to orient electrophilic substitution.

- Protection/Deprotection : Temporarily block reactive sites (e.g., Boc-protected amines) during coupling .

- Metal Catalysis : Pd-mediated C-S cross-coupling ensures precise attachment of the azetidine-thiol group .

[Advanced] What mechanistic insights explain its activity in kinase inhibition assays?

Answer:

- ATP-Competitive Binding : The benzodiazole mimics adenine’s planar structure, while the azetidine-thiol occupies a hydrophobic pocket .

- Allosteric Effects : MD simulations suggest the compound stabilizes a DFG-out kinase conformation .

- Covalent Binding : Thiol-reactive warheads (e.g., acrylamides) may form irreversible bonds with cysteine residues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.